Kinetic Resolution: (1R,2S)-1-Phenylpropane-1,2-diol Exhibits 2.3-Fold Higher Reactivity than Its (1S,2R) Enantiomer in Bio-oxidation
In bio-oxidation experiments mediated by microorganisms, the (1R,2S) enantiomer demonstrated significantly higher reactivity than the (1S,2R) enantiomer. This differential reactivity enabled a kinetic resolution experiment to obtain (1S,2R)-1-phenylpropane-1,2-diol in >99% enantiomeric excess from racemic starting material using Geotrichum candidum [1].
| Evidence Dimension | Relative bio-oxidation reactivity |
|---|---|
| Target Compound Data | More reactive enantiomer in Geotrichum candidum-mediated bio-oxidation |
| Comparator Or Baseline | (1S,2R)-1-phenylpropane-1,2-diol: Less reactive enantiomer |
| Quantified Difference | (1R,2S) enantiomer was more reactive than (1S,2R); enabled >99% ee recovery of (1S,2R) enantiomer |
| Conditions | Bio-oxidation with Geotrichum candidum; kinetic resolution of (±)-anti-1-phenylpropane-1,2-diol |
Why This Matters
This differential reactivity is critical for kinetic resolution strategies and biocatalytic process design, where reaction rates determine both yield and enantiomeric purity outcomes.
- [1] Brenelli, E. C. S., Moran, P. J. S., & Rodrigues, J. A. R. (1990). Preparation of (-)-(1R,2S)-1-Phenylpropane-1,2-Diol by Fermenting Baker's Yeast Reduction of 1-Phenyl-1,2-propanedione. Synthetic Communications, 20, 261-266. View Source
